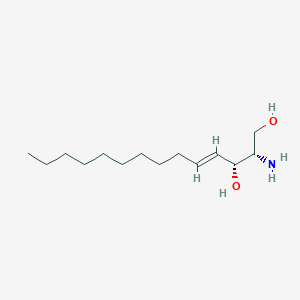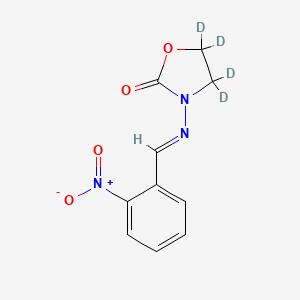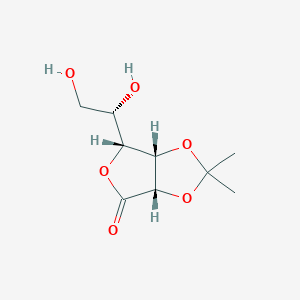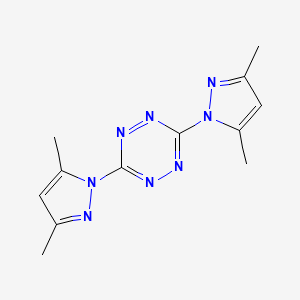
3,6-Bis(3,5-diméthyl-1H-pyrazol-1-yl)-1,2,4,5-tétrazine
Vue d'ensemble
Description
3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, also known as 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, is a useful research compound. Its molecular formula is C14H16N6 and its molecular weight is 268.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Systèmes Catalytiques
Ce composé a été utilisé dans la formation de complexes de nickel (ii) qui sont actifs dans l'oligomérisation de l'éthylène {svg_1}. Deux complexes ioniques de Ni (II) portant le ligand bis (3,5-diméthylpyrazol-1-yl)méthane ont été synthétisés {svg_2}. Ces composés étaient actifs dans la dimérisation de l'éthylène après activation avec Et 2 AlCl, produisant un mélange de butènes {svg_3}.
Récupération des Métaux Précieux
Le composé a été utilisé dans la synthèse d'un adsorbant MOF à base de Zr, MIL-161 {svg_4}. Cet adsorbant a démontré une capacité d'adsorption élevée et une sélectivité exceptionnelle pour l'or (III) dans une solution de déchets électroniques simulée {svg_5}. La présence de groupes contenant du soufre et de l'azote dans le composé a contribué à son efficacité {svg_6}.
Synthèse d'Autres Composés
Le composé a été utilisé comme précurseur dans la synthèse d'autres composés {svg_7}. Par exemple, il a été utilisé dans la synthèse de l'acide s-tétrazine dicarboxylique (H 2 STz), un ligand organique utilisé dans la formation de l'adsorbant MIL-161 {svg_8}.
Recherche Chimique
Le composé est utilisé dans la recherche chimique, en particulier dans l'étude des systèmes catalytiques et la récupération des métaux précieux à partir de ressources secondaires {svg_9} {svg_10}. Ses propriétés uniques en font un outil précieux dans ces domaines de recherche.
Applications Industrielles
Compte tenu de son rôle dans la dimérisation de l'éthylène et la récupération de l'or à partir de déchets électroniques, le composé a des applications industrielles potentielles {svg_11} {svg_12}. Il pourrait être utilisé dans la production de plastiques et le recyclage de déchets électroniques.
Applications Environnementales
La capacité du composé à adsorber sélectivement l'or (III) à partir de solutions de déchets électroniques suggère des applications environnementales potentielles {svg_13}. Il pourrait être utilisé dans des procédés conçus pour récupérer des matériaux précieux à partir de déchets et réduire l'impact environnemental des déchets électroniques.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine involves the condensation of two molecules of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with two molecules of 3-amino-1,2,4,5-tetrazine. This reaction is carried out in the presence of a base and a suitable solvent to yield the desired product.", "Starting Materials": ["3,5-dimethyl-1H-pyrazole-1-carboxaldehyde", "3-amino-1,2,4,5-tetrazine", "base", "solvent"], "Reaction": ["Step 1: Dissolve 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a base such as potassium carbonate or sodium hydroxide to the solution and stir for a few minutes.", "Step 3: Dissolve 3-amino-1,2,4,5-tetrazine in a separate flask using the same solvent.", "Step 4: Add the 3-amino-1,2,4,5-tetrazine solution to the aldehyde solution and stir for several hours at room temperature.", "Step 5: Filter the resulting solid and wash with cold solvent to obtain the desired product, 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine."] } | |
Numéro CAS |
30169-25-6 |
Formule moléculaire |
C14H16N6 |
Poids moléculaire |
268.32 g/mol |
Nom IUPAC |
3,6-bis(2,4-dimethylpyrrol-1-yl)-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H16N6/c1-9-5-11(3)19(7-9)13-15-17-14(18-16-13)20-8-10(2)6-12(20)4/h5-8H,1-4H3 |
Clé InChI |
MCBFBEQRHJQQBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NN=C(N=N2)N3C(=CC(=N3)C)C)C |
SMILES canonique |
CC1=CC(=CN1C2=NN=C(N=N2)N3C=C(C=C3C)C)C |
Synonymes |
3,6-Bis(3,5-dimethylpyrazol-1-yl)-s-tetrazine; 3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine; 3,6-Bis(3’,5’-dimethylpyrazol-1’-yl)-1,2,4,5-tetrazine; Bis[3,5-(dimethylpyrazolyl)]-1,2,4,5-tetrazine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Q1: What are the common synthetic routes to obtain 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine?
A: BT is commonly synthesized by oxidizing 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetrazine (BDT) [, , ]. One method utilizes NO2 as the oxidizing agent []. Research has focused on optimizing this oxidation step, exploring alternatives like using oxygen as the oxidizer to avoid generating nitrogen oxides (NxOy) [].
Q2: What is the crystal structure of BT?
A: BT crystallizes in the monoclinic system, belonging to the space group P2(1)/c. The crystal parameters are: a = 1.096 nm, b = 1.651 nm, c = 0.714 nm, and β = 103.895(4) °, with Z = 4 [].
Q3: How does the structure of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine contribute to its reactivity?
A: The presence of the electron-deficient tetrazine ring makes BT highly reactive towards electron-rich species. This reactivity is key for its use in various chemical transformations, particularly in [4+2] cycloaddition reactions, also known as Diels-Alder reactions [, ].
Q4: What is the evidence for an inverse-electron-demand Diels-Alder reaction mechanism when BT reacts with alkynylboronates?
A: Studies investigating the reaction of BT with aryl-alkynylboronates bearing various para substituents on the aryl group provide evidence for an inverse-electron-demand Diels-Alder mechanism. The reaction rates correlate with the electron-withdrawing or donating nature of the substituents, suggesting an inverse-electron-demand pathway [].
Q5: Can you elaborate on the use of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in synthesizing other heterocyclic compounds?
A: BT serves as a valuable precursor for creating diverse heterocyclic compounds. For instance, it reacts with aldehydes and dimedone in a one-pot, three-component reaction, catalyzed by p-toluenesulfonic acid, to yield 3-(1H-pyrazol-1-yl)-4H,7H-[1,2,4,5]tetraazino[6,1-b][1,3]benzoxazin-7-ones. This reaction highlights the potential of BT in constructing complex molecular frameworks under relatively mild conditions [].
Q6: How is 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine employed in the synthesis of energetic materials?
A: BT acts as a crucial starting material in synthesizing high-nitrogen energetic compounds. Researchers have utilized nucleophilic substitution reactions with BT to produce compounds such as 3-hydrazino-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3-azido-6-(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, 3,6-dihydrazino-1,2,4,5-tetrazine, 3,6-diazido-1,2,4,5-tetrazine, and 3,6-diguanidino-1,2,4,5-tetrazine. These derivatives hold potential applications in the development of new energetic materials [].
Q7: Has 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine been used in the development of catalysts?
A: Yes, BT plays a key role in creating a sustainable catalyst for transfer hydrogenation reactions []. Researchers functionalized waste shrimp shells with 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (DMPZ-Tz), which is derived from BT, through nucleophilic substitution. This modified shrimp shell material was then used to support ruthenium-based catalysts. These catalysts proved effective in the selective transfer hydrogenation of unsaturated carbonyl compounds to their corresponding alcohols, using ethanol as a green hydrogen source [].
Q8: What are the key advantages of using 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine in the synthesis of the ruthenium-based catalysts?
A: The strong coordination between DMPZ-Tz and ruthenium precursors like [Ru(p-cym)Cl2]2 or RuCl3.3H2O ensures effective anchoring of the ruthenium species onto the shrimp shell support []. This anchoring is crucial for catalyst stability and activity, leading to a more efficient and selective catalytic system compared to analogous catalysts without DMPZ-Tz or homogeneous counterparts [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
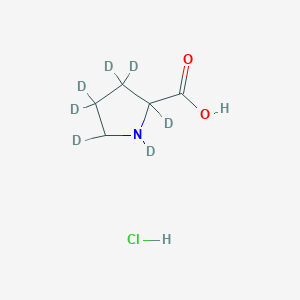

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![N-[4-[(Trifluoroacetyl)amino]benzoyl-d4]-L-glutamic Acid Dimethyl Ester](/img/structure/B1141342.png)

